molecular formula C20H20N2O4 B2797656 3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole CAS No. 1207033-28-0

3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B2797656
CAS RN: 1207033-28-0
M. Wt: 352.39
InChI Key: IPRBDJQFNVZAHU-UHFFFAOYSA-N
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Description

3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activity

A study by Kaya et al. (2017) highlighted the design and synthesis of oxadiazole derivatives, including compounds similar in structure to 3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole, as promising chemotherapeutic agents. These compounds exhibited significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, certain derivatives demonstrated notable antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, indicating their potential as antitumor agents Design and Synthesis of New 1,3,4-Oxadiazole – Benzothiazole and Hydrazone Derivatives as Promising Chemotherapeutic Agents.

Corrosion Inhibition

Research by Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, including similar structures to the compound , for mild steel in sulfuric acid. The study found that these derivatives act as effective corrosion inhibitors, with mechanisms involving both physical and chemical adsorption on the steel surface. This application is crucial in industrial settings where corrosion resistance is paramount Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid: Physicochemical and theoretical studies.

Nematocidal Activity

A study conducted by Liu et al. (2022) focused on the synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus. Although not directly mentioning the specific compound , this research underscores the potential of 1,2,4-oxadiazole derivatives in agricultural applications to control nematode pests Design, synthesis and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety.

Molecular Sensing

Research into the development of selective and colorimetric fluoride chemosensors by Ma et al. (2013) demonstrated the utility of compounds featuring 1,3,4-oxadiazole groups. These molecules, including structures similar to the specified compound, showed promising results in detecting fluoride ions through colorimetric changes. This application is significant in environmental monitoring and the development of diagnostic tools Selective and colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups.

properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-6-5-7-16-17(11-18(20(23)26-4)22-19(12)16)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRBDJQFNVZAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate

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